5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
Description
5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate (CAS: 4538-16-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboxylic acid group at position 3 and a ketone group at position 5. This compound is commercially available as a building block for pharmaceutical and organic synthesis, with a molecular formula of C₃H₃N₃O₃·xH₂O (exact hydration stoichiometry unspecified) and a molecular weight of 129.07 g/mol (anhydrous basis) . Storage recommendations include keeping the compound sealed in a dry, dark environment at room temperature .
Similar triazole derivatives are known for diverse bioactivities, including antibacterial and antifungal properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXPAMLNKWLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)N1)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate typically involves the cyclization of appropriate precursors. One common method involves refluxing 1,2,4-triazole-3-carboxylic acid with sodium in absolute ethanol, followed by the addition of ethyl bromoacetate. The reaction mixture is then refluxed for several hours, and the solvent is evaporated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium, ethyl bromoacetate, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or methanol, with reaction times ranging from several minutes to hours .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl bromoacetate yields ethyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate .
Scientific Research Applications
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic Acid
Structural Features :
- Contains a 1,2,4-triazole ring linked via a methylene bridge to a 1,3,4-oxadiazole ring.
- Both rings are substituted with ketone (oxadiazole) and carboxylic acid (triazole) groups.
Comparison with Target Compound :
4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones
Structural Features :
- Triazole ring substituted with an amino group at position 4 and a ketone at position 5.
- Lacks the carboxylic acid group present in the target compound.
Comparison with Target Compound :
- The amino group at position 4 enhances nucleophilicity, facilitating derivatization into bioactive Schiff bases.
N-Methyl-2-{[4-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide
Structural Features :
- A triazole-carboxylic acid derivative conjugated with a phenylformamide and methyl-pentanamide side chain.
Biological Activity
5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate (CAS No. 4538-16-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and biochemistry.
- Molecular Formula : C₃H₃N₃O₃
- Molecular Weight : 129.07 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions that can include cyclization and functionalization processes. Specific methods may vary based on the desired purity and yield.
Antioxidant Activity
Studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate these activities. For example:
- DPPH Scavenging Effect : The compound has shown a high percentage of DPPH radical scavenging ability, comparable to well-known antioxidants like ascorbic acid .
Antimicrobial Properties
Research indicates that triazole derivatives possess antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression:
- 15-Lipoxygenase Inhibition : Some studies suggest that triazole derivatives can inhibit the activity of lipoxygenases, which are implicated in the metabolism of arachidonic acid and subsequent inflammatory processes .
Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant efficacy of various triazole derivatives, including 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. Results indicated that the compound exhibited a DPPH scavenging ability of approximately 88.6%, surpassing many analogs .
Study 2: Antimicrobial Testing
In vitro tests against bacterial strains such as E. coli and S. aureus revealed that the compound inhibited growth at concentrations as low as 100 µg/mL. This suggests potential applications in developing antimicrobial agents .
Research Findings
| Activity | Test Method | Result |
|---|---|---|
| Antioxidant | DPPH Scavenging | 88.6% inhibition |
| Antimicrobial | Disk Diffusion | Effective against E. coli and S. aureus |
| Enzyme Inhibition | Lipoxygenase Assay | Significant inhibition observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using acetic acid as a solvent under reflux conditions. Sodium acetate is often employed as a catalyst to facilitate cyclization. For example, refluxing equimolar amounts of 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids in acetic acid for 3–5 hours yields crystalline products . Temperature control (±2°C) and stoichiometric precision are critical to achieving >75% yield.
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer : Recrystallization from a dimethylformamide (DMF)/acetic acid mixture (1:2 v/v) is recommended to remove unreacted precursors and byproducts. Filtering the hot solution and washing with ethanol and diethyl ether enhances purity (>98%) . Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) may be used for further purification if impurities persist.
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodological Answer : Use a combination of:
- Melting point analysis (observed range: 210–215°C) to confirm consistency with literature.
- FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (C=N, ~1600 cm⁻¹).
- ¹H/¹³C NMR in DMSO-d₆ to resolve proton environments (e.g., hydrate protons at δ 3.5–4.0 ppm) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight containers at room temperature (20–25°C) with desiccants (silica gel) to prevent hydration/dehydration cycles. Prolonged exposure to humidity (>60% RH) may alter crystallinity and reactivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict favorable intermediates and transition states. For example, ICReDD’s workflow combines computational screening of reaction parameters (temperature, pH) with experimental validation, reducing optimization time by 40–60% .
Q. How should researchers address contradictions between computational predictions and experimental results in reaction design?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to systematically test variables (temperature, catalyst loading, solvent ratio). For instance, discrepancies in predicted vs. observed yields can be resolved by isolating confounding factors (e.g., solvent polarity effects) and refining computational models with empirical data .
Q. What challenges arise in multi-step syntheses of triazole-carboxylic acid derivatives, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Intermediate instability : Use low-temperature quenches (−20°C) and inert atmospheres (N₂) for moisture-sensitive steps.
- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanates) during coupling reactions .
Q. How does the hydrate form influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The hydrate’s water molecules can act as proton donors in acid-catalyzed reactions. Thermogravimetric analysis (TGA) under nitrogen reveals dehydration onset at ~120°C, which must be accounted for in high-temperature applications .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer : Use continuous-flow reactors with corrosion-resistant materials (Hastelloy C-276) to handle acetic acid. Optimize residence time (15–20 minutes) and mixing efficiency (Reynolds number >2000) to maintain product consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
